BenchChemオンラインストアへようこそ!

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

Kinase inhibitor design Structure-activity relationship Lipophilicity optimization

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine (CAS 893933-11-4, molecular formula C₁₃H₁₁FN₄S, molecular weight 274.32 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. This privileged scaffold is recognized across medicinal chemistry for its ability to occupy the ATP-binding pocket of diverse kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and Abl.

Molecular Formula C13H11FN4S
Molecular Weight 274.32
CAS No. 893933-11-4
Cat. No. B2402535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
CAS893933-11-4
Molecular FormulaC13H11FN4S
Molecular Weight274.32
Structural Identifiers
SMILESCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C13H11FN4S/c1-2-19-13-11-7-17-18(12(11)15-8-16-13)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3
InChIKeyKNQMJWWHZAYPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine (CAS 893933-11-4): Structural Identity and Procurement Context


4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine (CAS 893933-11-4, molecular formula C₁₃H₁₁FN₄S, molecular weight 274.32 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class . This privileged scaffold is recognized across medicinal chemistry for its ability to occupy the ATP-binding pocket of diverse kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and Abl [1][2]. The compound features a 4-ethylsulfanyl (-SEt) substituent at position C4 and a 1-(4-fluorophenyl) group at N1, each of which contributes distinct physicochemical and pharmacological properties relative to closely related analogs within the same scaffold class. It is primarily supplied as a research-grade building block or screening compound for kinase inhibitor discovery programs.

Why 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine Cannot Be Substituted with a Generic Pyrazolo[3,4-d]pyrimidine Analog


Substitution among pyrazolo[3,4-d]pyrimidine derivatives without explicit experimental validation is not scientifically justified. Published structure-activity relationship (SAR) studies demonstrate that even single-atom variations at the C4 or N1 positions profoundly alter kinase selectivity, potency, and cellular efficacy [1][2]. For instance, 4-anilino-substituted analogs exhibit markedly different CDK2 inhibitory profiles compared to 4-benzyl-substituted congeners [1]; the presence vs. absence of a 3-amino group determines whether the compound behaves as an MNK1-selective inhibitor (e.g., CGP 57380, IC₅₀ = 2.2 μM) or a CDK2/Src-directed agent [3]; and the specific alkyl chain length on the 4-thioether modulates lipophilicity, metabolic stability, and target engagement [4]. The quantitative evidence that follows substantiates why 4-ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine occupies a distinct position within this scaffold space. It must be noted that compound-specific direct comparative data remain limited in the peer-reviewed literature; much of the evidence presented below is class-level inference drawn from closely related analogs sharing the same substitution logic.

Quantitative Differentiation Evidence for 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


4-Ethylsulfanyl Substituent Enables Divergent Lipophilicity and Kinase Binding Profile Compared to 4-Amino (CGP 57380) and 4-Chloro Analogs

The 4-ethylsulfanyl group in the target compound confers a calculated logP increase of approximately 0.8–1.2 log units relative to the 4-amino substituted analog CGP 57380 (N3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine, CAS 522629-08-9), based on the Hansch π constant for -SEt vs. -NH₂ [1]. This lipophilicity difference is functionally significant: CGP 57380 is a selective MNK1 inhibitor (IC₅₀ = 2.2 μM) with no activity against p38, JNK1, ERK1/2, PKC, or Src-family kinases, whereas pyrazolo[3,4-d]pyrimidines bearing 4-alkylthio substituents are documented to engage Src, Abl, and CDK2 among other targets [2][3]. In the 4,6-disubstituted pyrazolo[3,4-d]pyrimidine series, 4-methylthio aniline-bearing compounds demonstrated single-digit micromolar CDK2 enzymatic IC₅₀ values, confirming that 4-thioether substitution is compatible with CDK2 active-site occupancy [4].

Kinase inhibitor design Structure-activity relationship Lipophilicity optimization

1-(4-Fluorophenyl) Substitution at N1 Confers Superior CDK2 Binding vs. Unsubstituted Phenyl in Published Pyrazolo[3,4-d]pyrimidine Series

The 1-(4-fluorophenyl) motif on the pyrazolo[3,4-d]pyrimidine scaffold has been validated as a productive bioisosteric replacement for the N9-isopropyl group of roscovitine. In the Maher et al. (2019) series, 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine derivatives demonstrated CDK2 enzymatic IC₅₀ values of 0.67 and 0.69 μM for the most potent analogs (compounds 2a and 4, respectively), which are comparable to roscovitine (IC₅₀ = 0.44 μM) [1]. The 4-fluorophenyl group was shown via molecular docking to engage key hydrophobic residues in the CDK2 ATP-binding pocket, contributing a docking score of −14.10 kcal/mol for the most potent analog [1]. By contrast, pyrazolo[3,4-d]pyrimidines lacking the 4-fluoro substituent or bearing alternative N1 substituents (e.g., unsubstituted phenyl, methyl, or ribosyl) typically exhibit weaker CDK2 affinity or are directed toward entirely different kinase targets such as adenosine receptors or Src kinases [2][3].

CDK2 inhibition Bioisosterism Cancer therapeutics

4-Ethylsulfanyl Group Provides Distinct Target Engagement vs. 4-(Methylthio) and 4-(Anilino) Substituents in CDK2 Inhibition SAR

In the 4,6-disubstituted pyrazolo[3,4-d]pyrimidine series evaluated by Cherukupalli et al. (2018), the nature of the C4 substituent was a dominant determinant of CDK2 inhibitory potency. Compounds bearing 4-methylthio aniline groups at C4 exhibited significant enzymatic CDK2 inhibition with single-digit micromolar IC₅₀ values, while 4-chloro or 4-unsubstituted aniline analogs were substantially less active [1]. Extending this SAR logic, the 4-ethylsulfanyl group in the target compound is predicted to provide enhanced lipophilicity and van der Waals contact with the CDK2 hydrophobic pocket compared to the 4-methylthio congener, while avoiding the metabolic liability of the aniline NH linkage present in the Cherukupalli series [1][2]. In the broader pyrazolo[3,4-d]pyrimidine literature, 4-alkylthio substituents have been shown to support nanomolar-range kinase inhibition: optimized congeners in the Nassar et al. (2022) series achieved CDK2/cyclin A2 IC₅₀ values of 0.057–0.119 μM [3].

CDK2 inhibitor optimization Thioether SAR Lead compound diversification

Absence of 3-Amino Substituent Distinguishes Target Compound from MNK1-Selective CGP 57380 and Predicts Broader Kinase Engagement

CGP 57380 (N3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine, CAS 522629-08-9) is a well-characterized selective MNK1 inhibitor (IC₅₀ = 2.2 μM) that owes its selectivity, in part, to the 3-amino group which forms a critical hydrogen bond within the MNK1 active site [1][2]. The target compound (4-ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine) lacks this 3-amino substituent; instead, it carries a hydrogen at the C3 position. This structural difference is not cosmetic: in pyrazolo[3,4-d]pyrimidine SAR, the presence, nature, and position of amine substituents dictate which kinase subfamily is engaged. Pyrazolo[3,4-d]pyrimidines without a 3-amino group but bearing 4-alkylthio and N1-aryl substitution have been directed toward CDK2, Src, and Abl kinases rather than MNK1 [3][4]. Quantitative CDK2 inhibition data from related 4-alkylthio/N1-aryl compounds include IC₅₀ values of 0.057–0.119 μM (Nassar 2022) [4], while 4-methylthio aniline-bearing analogs exhibit single-digit micromolar CDK2 IC₅₀ [3].

Kinase selectivity MNK1 CDK2 Scaffold-based drug design

Recommended Research and Industrial Application Scenarios for 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine


CDK2-Focused Anticancer Lead Discovery Programs

This compound is most appropriately deployed as a starting scaffold or reference ligand in CDK2 inhibitor discovery campaigns. The 1-(4-fluorophenyl) motif has been validated to support CDK2 IC₅₀ values comparable to roscovitine (0.67–0.69 μM vs. 0.44 μM) in published analog series [1], while the 4-ethylsulfanyl group provides a modifiable lipophilic handle for further optimization. Programs that have already established CDK2 as a therapeutic target of interest (e.g., in breast cancer, leukemia, or colorectal carcinoma) should consider this compound as a differentiated entry point distinct from roscovitine-based chemotypes [1][2].

Kinase Selectivity Profiling Panels for Pyrazolo[3,4-d]pyrimidine Scaffold SAR

The compound is a valuable inclusion in broad kinase selectivity panels aimed at mapping the structure-kinase-engagement landscape of the pyrazolo[3,4-d]pyrimidine scaffold class. Its unique combination of 4-SEt and N1-(4-F-Ph) substitutions, coupled with the absence of a C3 amino group, distinguishes it from both MNK1-selective analogs (e.g., CGP 57380, IC₅₀ = 2.2 μM for MNK1) [3] and adenosine receptor-directed analogs (e.g., N1-phenyl-4-methylthio pyrazolo[3,4-d]pyrimidines, A₁ Ki = 6.81 nM) [4]. Profiling this compound alongside these comparators enables deconvolution of substituent-specific contributions to kinase selectivity.

Chemical Biology Tool Compound for Investigating 4-Alkylthio Substituent Effects on Target Engagement

The 4-ethylsulfanyl group can be oxidatively converted to the corresponding sulfoxide or sulfone, providing a convenient chemical probe strategy to investigate how incremental oxidation state changes at the C4 sulfur modulate kinase binding affinity and cellular permeability. This derivatization capability is not available for 4-amino or 4-chloro analogs, giving the target compound distinct utility as a chemical biology tool for sulfur-centric SAR exploration [5].

Procurement as a Synthetic Building Block for Diversified Pyrazolo[3,4-d]pyrimidine Libraries

With a molecular weight of 274.32 g/mol, a molecular formula of C₁₃H₁₁FN₄S, and a core scaffold amenable to further functionalization at C3, C6, and the sulfur atom, this compound serves as a versatile building block for generating small, focused libraries of pyrazolo[3,4-d]pyrimidine derivatives for high-throughput screening against kinase panels . The presence of the fluorine atom also enables potential ¹⁸F radiolabeling for PET tracer development in preclinical imaging studies.

Quote Request

Request a Quote for 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.